5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one
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Overview
Description
5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with p-tolylhydrazine, followed by cyclization with an appropriate diketone under acidic or basic conditions. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Types of Reactions:
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the benzoyl and p-tolyl groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
- 4-Phenyl-3H-pyrazol-3-one
- 5-Benzoyl-4-phenyl-3H-pyrazol-3-one
- 4-(p-Tolyl)-3H-pyrazol-3-one
Comparison: 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one is unique due to the presence of both benzoyl and p-tolyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Properties
CAS No. |
64591-50-0 |
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Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-benzoyl-4-(4-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C17H12N2O2/c1-11-7-9-12(10-8-11)14-15(18-19-17(14)21)16(20)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
UXCDPQXAYWYVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=NC2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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